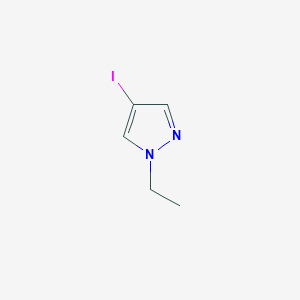

1-Ethyl-4-iodo-1H-pyrazole

Übersicht

Beschreibung

1-Ethyl-4-iodo-1H-pyrazole is a chemical compound with the CAS Number: 172282-34-7 . It has a molecular weight of 222.03 . It is stored at ambient temperature and is shipped at the same temperature . It is in liquid form .

Synthesis Analysis

Pyrazole synthesis involves various methods such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of 1-Ethyl-4-iodo-1H-pyrazole can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis

4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-4-iodo-1H-pyrazole include its molecular weight of 222.03 . It is in liquid form . More detailed properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pyrazoles, including 1-Ethyl-4-iodo-1H-pyrazole, have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Drug Discovery

In the field of drug discovery, pyrazoles are frequently used due to their pharmacological effects on humans . For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Agrochemistry

Pyrazoles are also applied in agrochemistry . However, the specific applications of 1-Ethyl-4-iodo-1H-pyrazole in this field are not detailed in the available resources.

Coordination Chemistry

In coordination chemistry, pyrazoles are popular for their ability to form complexes with various metals .

Organometallic Chemistry

Pyrazoles, including 1-Ethyl-4-iodo-1H-pyrazole, are used in organometallic chemistry . They can form organometallic compounds, which are useful in many areas of chemistry.

Synthesis of Heterobiaryls

1-Ethyl-4-iodo-1H-pyrazole has been used in an indium-mediated synthesis of heterobiaryls . This process involves the reaction of the pyrazole with indium to form a complex, which can then be used to synthesize heterobiaryls .

Iodination Reactions

1-Ethyl-4-iodo-1H-pyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This reaction is useful in the synthesis of various iodinated pyrazole derivatives .

Safety and Hazards

1-Ethyl-4-iodo-1H-pyrazole has several safety warnings. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302+H312+H332;H315;H319;H335 and precautionary statements include P271;P261;P280 .

Zukünftige Richtungen

Pyrazole derivatives, including 1-Ethyl-4-iodo-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are versatile frameworks in various sectors of the chemical industry. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Wirkmechanismus

Target of Action

The primary targets of 1-Ethyl-4-iodo-1H-pyrazole are Alcohol dehydrogenase 1C, 1B, 1A and Mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes. Alcohol dehydrogenases are involved in the metabolism of alcohols and aldehydes, while Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin, a cyclic dipeptide .

Mode of Action

It is known to interact with its targets, possibly inhibiting their activity . This interaction can lead to changes in the metabolic processes these enzymes are involved in, potentially affecting the synthesis of certain metabolites .

Biochemical Pathways

The biochemical pathways affected by 1-Ethyl-4-iodo-1H-pyrazole are likely related to the metabolism of alcohols and aldehydes, as well as the biosynthesis of mycocyclosin . The downstream effects of these changes could include alterations in the levels of certain metabolites, potentially affecting various physiological processes .

Result of Action

The molecular and cellular effects of 1-Ethyl-4-iodo-1H-pyrazole’s action are likely related to its interaction with its targets. By inhibiting the activity of Alcohol dehydrogenase 1C, 1B, 1A and Mycocyclosin synthase, it could potentially affect the metabolism of alcohols and aldehydes, as well as the biosynthesis of mycocyclosin . These changes could have various downstream effects, potentially influencing various physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethyl-4-iodo-1H-pyrazole. For instance, factors such as temperature and pH could potentially affect the compound’s stability and its interaction with its targets . .

Eigenschaften

IUPAC Name |

1-ethyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZIDZDMNYAEOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601984 | |

| Record name | 1-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-iodo-1H-pyrazole | |

CAS RN |

172282-34-7 | |

| Record name | 1-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)